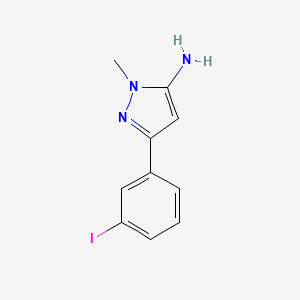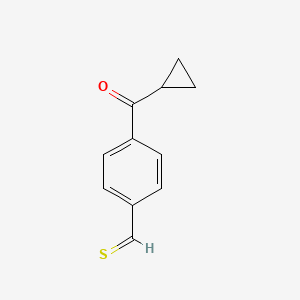
Cyclopropyl4-thiomethylphenylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl4-thiomethylphenylketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropyl4-thiomethylphenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-thiomethylphenylcyclopropane with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
化学反応の分析
Types of Reactions: Cyclopropyl4-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Cyclopropyl4-thiomethylphenylketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which Cyclopropyl4-thiomethylphenylketone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and reactivity. The thiomethyl group can participate in redox reactions, influencing the compound’s biological activity. The ketone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their function.
類似化合物との比較
Cyclopropyl4-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclopropyl4-methoxyphenylketone: Similar structure but with a methoxy group instead of a thiomethyl group, leading to different reactivity and applications.
Cyclopropyl4-chlorophenylketone:
Cyclopropyl4-nitrophenylketone: The nitro group significantly changes the compound’s electronic properties and reactivity.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
特性
分子式 |
C11H10OS |
|---|---|
分子量 |
190.26 g/mol |
IUPAC名 |
4-(cyclopropanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C11H10OS/c12-11(10-5-6-10)9-3-1-8(7-13)2-4-9/h1-4,7,10H,5-6H2 |
InChIキー |
YUMUGOZVWNXYMV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
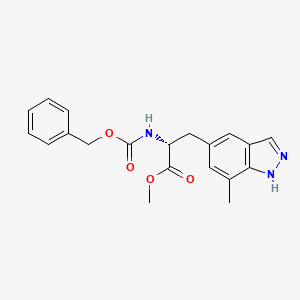
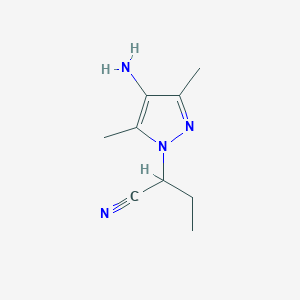
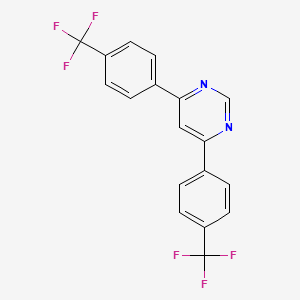
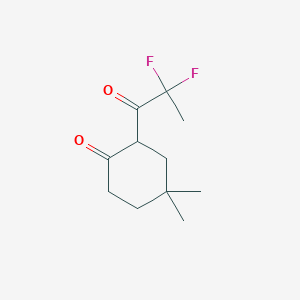
![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
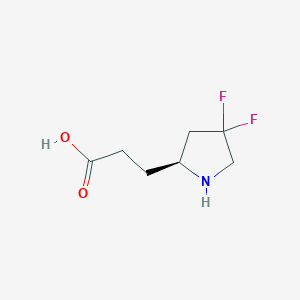
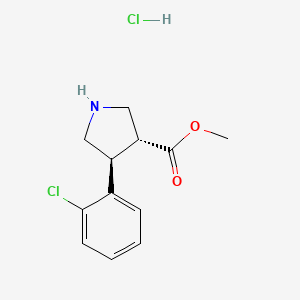
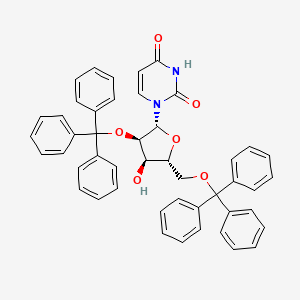
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
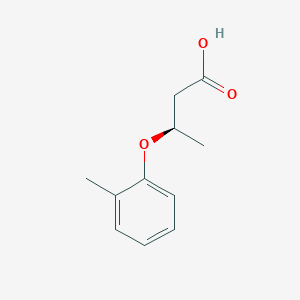
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate](/img/structure/B13089101.png)
